![molecular formula C10H13N3O3 B1465706 1-(3-Nitropyridin-4-yl)piperidin-3-ol CAS No. 1052713-90-2](/img/structure/B1465706.png)
1-(3-Nitropyridin-4-yl)piperidin-3-ol
Overview
Description
1-(3-Nitropyridin-4-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Nitropyridin-4-yl)piperidin-3-ol is a compound of interest due to its potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been investigated for its potential to inhibit glutaminase, an enzyme that plays a crucial role in cancer metabolism .
Biological Activities
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics .
- Anticancer Activity : The compound has demonstrated potential as an anticancer agent. In vitro studies have revealed that it can inhibit the growth of cancer cell lines, particularly those associated with triple-negative breast cancer . Its mechanism involves inducing apoptosis and disrupting metabolic processes within tumor cells.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperidine or pyridine rings can significantly affect the biological activity of the compound. For instance, substituents on the pyridine nitrogen or alterations in the piperidine ring structure can enhance potency against specific targets such as CXCR3 receptors, which are implicated in cancer progression .
Modification | Effect on Activity |
---|---|
Nitropyridine position | Increased potency against cancer cell lines |
Piperidine ring substitutions | Altered binding affinity to target receptors |
Case Study 1: Anticancer Efficacy
In a study evaluating novel glutaminase inhibitors, this compound was found to significantly reduce cell viability in MDA-MB-231 cells, a model for triple-negative breast cancer. The IC50 value was reported at approximately 25 µM, indicating moderate potency compared to other tested compounds .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for development into a therapeutic agent for bacterial infections .
Properties
IUPAC Name |
1-(3-nitropyridin-4-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8-2-1-5-12(7-8)9-3-4-11-6-10(9)13(15)16/h3-4,6,8,14H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRPELSHTGGDTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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